molecular formula C17H28N2O3 B1664489 Alanine, 3-(5-amino-2-(octyloxy)phenyl)- CAS No. 13724-17-9

Alanine, 3-(5-amino-2-(octyloxy)phenyl)-

Cat. No.: B1664489
CAS No.: 13724-17-9
M. Wt: 308.4 g/mol
InChI Key: FSPOQDFLMPEWHQ-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine, 3-(5-amino-2-(octyloxy)phenyl)- is a modified alanine derivative featuring a phenyl ring substituted with an amino group at the 5-position and an octyloxy chain at the 2-position. The octyloxy group enhances lipophilicity, which may improve membrane permeability, while the amino group provides a reactive site for interactions with biological targets.

Properties

CAS No.

13724-17-9

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

(2S)-2-amino-3-(5-amino-2-octoxyphenyl)propanoic acid

InChI

InChI=1S/C17H28N2O3/c1-2-3-4-5-6-7-10-22-16-9-8-14(18)11-13(16)12-15(19)17(20)21/h8-9,11,15H,2-7,10,12,18-19H2,1H3,(H,20,21)/t15-/m0/s1

InChI Key

FSPOQDFLMPEWHQ-HNNXBMFYSA-N

SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CC(C(=O)O)N

Isomeric SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCOC1=C(C=C(C=C1)N)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alanine, 3-(5-amino-2-(octyloxy)phenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Lipophilicity and Solubility

  • The octyloxy chain in the target compound increases lipophilicity compared to shorter alkyl or polar groups (e.g., 3-(3-furyl)-DL-alanine ), making it more suitable for crossing lipid bilayers .
  • Fluorinated derivatives like 3-(2-Fluoro-18F-...phenyl)-L-alanine prioritize radiolabeling efficiency over solubility, limiting their use to specialized medical imaging .

Reactive Group Variations The 5-amino group on the phenyl ring provides a nucleophilic site for covalent interactions, distinguishing it from non-reactive analogues like N-(2-ethyl-6-methylphenyl)-alanine . 3-[2-(8-Quinolinyl)benzoxazol-5-yl]alanine leverages its quinolinyl-benzoxazole moiety for selective metal ion coordination, a feature absent in the target compound .

Biological and Industrial Applications The target compound’s bioactivity aligns with enzyme interaction roles (e.g., β-Ureidopropionase interactions in pyrimidine metabolism) , whereas 5-(3-cyano-L-alanine)-Oxytocin serves as a reference standard for peptide drug impurities .

Research Findings and Trends

  • Metal Ion Detection: Quinolinyl-benzoxazole derivatives demonstrate superior fluorescence quenching in the presence of transition metals (e.g., Cu²⁺, Zn²⁺) compared to aliphatic-substituted alanines .
  • Radiopharmaceutical Stability : Fluorinated alanine derivatives exhibit rapid metabolic clearance in vivo, contrasting with the longer retention time expected for lipophilic octyloxy-containing compounds .
  • Synthetic Utility: Ethyl-methylphenyl-substituted alanines are favored in industrial-scale synthesis due to their stability, whereas the amino-octyloxy derivative requires specialized handling for bioactive applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alanine, 3-(5-amino-2-(octyloxy)phenyl)-
Reactant of Route 2
Reactant of Route 2
Alanine, 3-(5-amino-2-(octyloxy)phenyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.